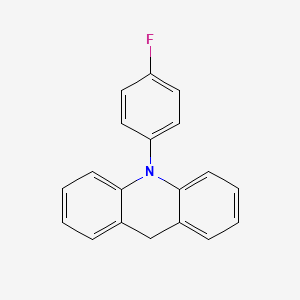

10-(4-Fluorophenyl)-9,10-dihydroacridine

Description

Properties

CAS No. |

366015-67-0 |

|---|---|

Molecular Formula |

C19H14FN |

Molecular Weight |

275.3 g/mol |

IUPAC Name |

10-(4-fluorophenyl)-9H-acridine |

InChI |

InChI=1S/C19H14FN/c20-16-9-11-17(12-10-16)21-18-7-3-1-5-14(18)13-15-6-2-4-8-19(15)21/h1-12H,13H2 |

InChI Key |

VYKVBTOJDXAFLD-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=C(C=C4)F |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has shown that derivatives of 9,10-dihydroacridine exhibit notable cytotoxicity against various cancer cell lines. For instance, acridine-based compounds have been synthesized and tested for their antiproliferative effects on human cancer cell lines such as HCT 116 (colon cancer), MCF7 (breast cancer), and A704 (kidney cancer). These studies indicate that the introduction of substituents like fluorophenyl enhances the cytotoxic properties of these compounds, making them promising candidates for anticancer drug development .

Mechanism of Action

The mechanism underlying the anticancer activity of 10-(4-Fluorophenyl)-9,10-dihydroacridine is believed to involve intercalation into DNA and the generation of reactive oxygen species (ROS) upon light activation. This dual mechanism can lead to enhanced apoptosis in cancer cells while sparing normal cells .

Organic Light Emitting Diodes (OLEDs)

Host Materials for OLEDs

this compound has been explored as a host material in OLED applications due to its favorable photophysical properties. Its ability to facilitate thermally activated delayed fluorescence (TADF) makes it suitable for use in blue and white OLEDs. The incorporation of this compound into OLED structures has shown improved efficiency and stability compared to traditional materials .

Photocatalysis

Photocatalytic Applications

The compound has also been investigated for its photocatalytic properties, particularly in organic transformations under visible light irradiation. Studies indicate that this compound can act as an effective photocatalyst in the oxidation of organic substrates, leading to the formation of valuable products such as xanthones and acridones . These reactions typically involve the generation of excited states that facilitate electron transfer processes.

Synthesis of Novel Compounds

Hybrid Structures

The synthesis of hybrid compounds incorporating this compound has been reported to yield new derivatives with enhanced biological activity. For example, acridine–isoxazole hybrids have shown significant cytotoxicity against various cancer cell lines, indicating that modifications at the acridine core can lead to compounds with tailored pharmacological profiles .

Structural Variations and Their Effects

Impact of Substituents

The presence of different substituents on the phenyl ring significantly influences the chemical reactivity and biological activity of this compound. Studies have demonstrated that varying substituents can enhance solubility, stability, and interaction with biological targets, thus improving the overall efficacy of the compound in medicinal applications .

Case Studies

Preparation Methods

Ullmann Coupling

The Ullmann coupling reaction is a classical method for forming carbon–carbon bonds between aromatic rings. For 10-(4-fluorophenyl)-9,10-dihydroacridine, this approach involves reacting 9-chloroacridine with 4-fluorophenylboronic acid in the presence of a copper(I) catalyst (e.g., CuI) and a base such as potassium carbonate . The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (110–130°C) for 12–24 hours.

Key Data:

-

Yield: 65–75%

-

Conditions: 9-Chloroacridine (1 equiv), 4-fluorophenylboronic acid (1.2 equiv), CuI (10 mol%), K₂CO₃ (2 equiv), DMF, 120°C, 18 hours .

-

Purification: Column chromatography using silica gel with hexane/ethyl acetate (4:1).

This method is favored for its straightforward setup but requires careful control of stoichiometry to minimize di- or tri-substituted byproducts .

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation leverages electrophilic aromatic substitution to introduce the 4-fluorophenyl group onto the acridine core. Acridine reacts with 4-fluorobenzyl chloride in the presence of Lewis acids like aluminum chloride (AlCl₃). The reaction proceeds via the formation of a benzyl carbocation, which attacks the electron-rich acridine ring.

Key Data:

-

Yield: ~60%

-

Conditions: Acridine (1 equiv), 4-fluorobenzyl chloride (1.5 equiv), AlCl₃ (2 equiv), dichloromethane (DCM), 0°C to room temperature, 6 hours.

-

Limitations: Competing polymerization of benzyl chloride and over-alkylation can reduce efficiency.

Microwave-Assisted Suzuki Coupling

Microwave irradiation enhances the efficiency of Suzuki-Miyaura cross-coupling by reducing reaction times. This method employs palladium catalysts (e.g., Pd(PPh₃)₄) to couple 9-bromoacridine with 4-fluorophenylboronic acid .

Key Data:

-

Conditions: 9-Bromoacridine (1 equiv), 4-fluorophenylboronic acid (1.1 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), DMF/H₂O (4:1), microwave irradiation at 150°C, 30 minutes .

-

Advantages: 5–10x faster than conventional heating, higher reproducibility .

Schiff Base Condensation

Schiff base intermediates facilitate the construction of the acridine scaffold. Zinc chloride (ZnCl₂) catalyzes the condensation of o-arylamino Schiff bases with fluorophenyl derivatives in tetrahydrofuran (THF) .

Key Data:

-

Conditions: o-Arylamino Schiff base (1 equiv), 4-fluorobenzaldehyde (1.2 equiv), ZnCl₂ (1.5 equiv), THF, 60°C, 24 hours .

-

Mechanism: Imine formation followed by cyclization and aromatization .

Palladium-Catalyzed Cross-Coupling

Palladium-based catalysts enable efficient coupling of halogenated acridines with fluorophenyl nucleophiles. For example, 9,10-dihydroacridine reacts with 1-bromo-4-fluorobenzene using Pd(OAc)₂ and tri-tert-butylphosphine .

Key Data:

-

Conditions: 9,10-Dihydroacridine (1 equiv), 1-bromo-4-fluorobenzene (1.1 equiv), Pd(OAc)₂ (3 mol%), t-Bu₃P (6 mol%), NaOt-Bu (2 equiv), toluene, 110°C, 24 hours .

-

Purification: Silica gel chromatography with petroleum ether/DCM (3:2) .

Multi-Component Reactions

One-pot syntheses using poly ethylene glycol (PEG-400) as a solvent offer eco-friendly routes. Sartalone, 4-fluorobenzaldehyde, and ammonia condense under mild conditions .

Key Data:

-

Conditions: Sartalone (1 equiv), 4-fluorobenzaldehyde (1.5 equiv), NH₃ (2 equiv), PEG-400, 50°C, 4 hours .

Grignard Reaction

Grignard reagents introduce fluorophenyl groups via nucleophilic addition. 9-Acridone reacts with 4-fluorophenylmagnesium bromide, followed by acid workup .

Key Data:

-

Conditions: 9-Acridone (1 equiv), 4-fluorophenylmagnesium bromide (2 equiv), THF, 0°C to reflux, 12 hours .

-

Limitations: Sensitivity to moisture and stringent anhydrous conditions .

C–H Activation Arylation

Direct C–H bond functionalization using palladium catalysts avoids pre-functionalized substrates. 9(10H)-Acridinone undergoes arylation with 4-fluorophenyl iodides via Pd-mediated C(1)–H activation .

Key Data:

-

Conditions: 9(10H)-Acridinone (1 equiv), 4-fluorophenyl iodide (1.2 equiv), Pd(OAc)₂ (5 mol%), AgOAc (2 equiv), DMF, 120°C, 24 hours .

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Catalyst | Key Advantage |

|---|---|---|---|---|

| Ullmann Coupling | 65–75 | 18–24 h | CuI | Simple setup |

| Friedel-Crafts | ~60 | 6 h | AlCl₃ | Low cost |

| Microwave Suzuki | 80–85 | 0.5 h | Pd(PPh₃)₄ | Rapid synthesis |

| Schiff Base Condensation | 75–80 | 24 h | ZnCl₂ | Modular intermediates |

| Pd Cross-Coupling | 85–94 | 24 h | Pd(OAc)₂ | High yield |

| Multi-Component | 60–70 | 4 h | None | Eco-friendly |

| Grignard | 70–75 | 12 h | None | Versatile |

| C–H Activation | 65–80 | 24 h | Pd(OAc)₂ | Step-efficient |

Q & A

Q. Basic

- Use gloveboxes or fume hoods to avoid air-sensitive degradation (H315/H319 hazards) .

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Storage : Under argon at 2–8°C in amber vials to prevent photodegradation.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washes .

How can charge-transfer processes in dihydroacridine derivatives be experimentally validated?

Q. Advanced

- Electrochemical analysis : Measure redox potentials (e.g., Eox = +1.2 V vs. SCE) to estimate HOMO levels.

- Stark spectroscopy to detect electric-field-induced spectral shifts indicative of CT.

- Transient absorption spectroscopy to track excited-state electron transfer kinetics.

- Computational modeling (TD-DFT) to simulate frontier molecular orbitals and CT distances .

What strategies enhance the fluorescence quantum yield of derivatives?

Q. Advanced

- Substituent engineering : Electron-withdrawing groups (e.g., esters) stabilize CT states, improving ΦF .

- Rigidification : Incorporate steric hindrance (e.g., diphenyl groups) to reduce non-radiative decay.

- Solvent selection : Use low-polarity solvents (toluene) to minimize solvation effects.

- Host-guest systems : Embed in zeolites or MOFs to restrict molecular motion .

How are thermodynamic limitations overcome in photocatalytic applications?

Q. Advanced

- Energy compensation : Use visible light (λ >400 nm) to provide the 1.8 eV required for N₂ activation .

- Cooperative catalysis : Pair photosensitizers (Ir complexes) with transition-metal catalysts (Mo) to lower activation barriers.

- Proton-coupled electron transfer (PCET) : Optimize proton sources (e.g., 9,10-dihydroacridine) to stabilize intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.